Ethyl 5-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound that belongs to the class of benzoates. This compound is characterized by the presence of multiple functional groups, including an ethoxy group, a nitro group, a benzamido group, and a morpholine ring. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the benzene ring.
Amidation: Formation of the benzamido group through the reaction of an amine with a carboxylic acid derivative.
Esterification: Formation of the ethyl ester group.
Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: can be compared with other benzoate derivatives that have similar functional groups.
Unique Features: The presence of the morpholine ring and the specific arrangement of functional groups might confer unique chemical and biological properties.
List of Similar Compounds
- ETHYL 5-(4-ETHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- ETHYL 5-(4-ETHOXY-3-AMINOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
Properties
Molecular Formula |
C22H25N3O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
ethyl 5-[(4-ethoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C22H25N3O7/c1-3-31-20-8-5-15(13-19(20)25(28)29)21(26)23-16-6-7-18(24-9-11-30-12-10-24)17(14-16)22(27)32-4-2/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,23,26) |
InChI Key |
ZMGCXUBNFFAMNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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